3-Piperazin-1-ylpropanamide hydrochloride

Description

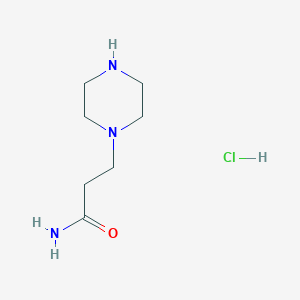

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperazin-1-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-7(11)1-4-10-5-2-9-3-6-10;/h9H,1-6H2,(H2,8,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZVBNFIHIEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-36-9, 90048-60-5 | |

| Record name | 1-Piperazinepropanamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperazin-1-ylpropanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical Synthetic Routes to 3-Piperazin-1-ylpropanamide Hydrochloride and Analogues

The traditional synthesis of this compound and similar piperazine (B1678402) amides typically involves the formation of an amide bond between a piperazine derivative and a propanoyl derivative. A common approach is the coupling of piperazine with 3-halopropanamide or acrylic amide.

Alternatively, a widely used method involves the reaction of a carboxylic acid with piperazine, often activated by a coupling agent. For instance, various piperazinyl amides are synthesized by reacting a carboxylic acid with the desired piperazine in the presence of coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.gov In the context of 3-Piperazin-1-ylpropanamide, this would involve the reaction between piperazine and 3-chloropropanoic acid or acrylic acid, followed by amidation.

Another classical route involves the nucleophilic substitution reaction between piperazine and a suitable substrate. For example, the synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole hydrochloride is achieved by reacting anhydrous piperazine with 3-chloro-1,2-benzisothiazole (B19369) at elevated temperatures. chemicalbook.com A similar strategy could be employed for this compound by using a suitable 3-substituted propanamide.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of the piperazine derivative with hydrochloric acid in a suitable solvent like isopropanol, leading to the precipitation of the desired salt. chemicalbook.com

A general synthetic scheme is presented below:

Scheme 1: General Classical Synthesis of Piperazine AmidesStructural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 3-piperazin-1-ylpropanamide hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. For this compound, both ¹H-NMR and ¹³C-NMR offer detailed insights into its molecular framework.

In ¹H-NMR spectra of piperazine (B1678402) derivatives, the protons on the piperazine ring typically appear as multiplets due to complex spin-spin coupling. The chemical shifts of these protons are influenced by the substituents on the nitrogen atoms. For unsymmetrically substituted piperazines, the protons on the four methylene (B1212753) groups of the ring can exhibit distinct signals. nih.gov The presence of an amide linkage, as in this compound, introduces restricted rotation around the C-N bond due to its partial double bond character. This can lead to the observation of conformational isomers (rotamers) at room temperature, resulting in a doubling of some NMR signals. nih.govnih.gov

Temperature-dependent NMR studies are particularly informative for N-acylated piperazines. nih.gov At low temperatures, the interconversion between different conformations (e.g., chair forms of the piperazine ring and amide rotamers) is slow on the NMR timescale, leading to separate signals for each conformer. As the temperature increases, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into time-averaged signals. The temperature at which coalescence occurs can be used to calculate the activation energy barriers for these conformational changes. nih.govnih.gov

In ¹³C-NMR spectra, the carbon atoms of the piperazine ring and the propanamide side chain would exhibit characteristic chemical shifts. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. Similar to ¹H-NMR, the presence of conformational isomers can lead to the appearance of multiple signals for chemically equivalent carbons at lower temperatures.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (Piperazine ring CH₂) | ~2.5 - 3.8 | Complex multiplets, sensitive to substitution and conformation. Broadening or multiple signals may be observed due to conformational dynamics. |

| ¹H (Aliphatic CH₂ adjacent to amide) | ~2.3 - 2.7 | Typically a triplet, coupled to the adjacent CH₂ group. |

| ¹H (Aliphatic CH₂ adjacent to piperazine) | ~2.6 - 3.0 | Typically a triplet, coupled to the adjacent CH₂ group. |

| ¹H (Amide NH₂) | ~7.0 - 8.5 | Broad singlet, chemical shift is solvent and concentration dependent. May exchange with D₂O. |

| ¹³C (Piperazine ring CH₂) | ~40 - 55 | Sensitive to the electronic environment and conformation. |

| ¹³C (Aliphatic CH₂) | ~30 - 40 | Two distinct signals expected for the propanamide backbone. |

| ¹³C (Amide C=O) | ~170 - 180 | Characteristic downfield shift. |

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, characteristic absorption bands would be expected for the amide and amine functional groups, as well as the aliphatic C-H bonds.

The N-H stretching vibrations of the secondary amine in the protonated piperazine ring and the primary amide group would appear in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption, typically found between 1630 and 1680 cm⁻¹. The N-H bending vibration of the amide (Amide II band) usually appears around 1600-1650 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the amide linkage would be observed in the fingerprint region (below 1500 cm⁻¹). The presence of the hydrochloride salt would also influence the spectra, particularly the N-H stretching and bending modes of the protonated piperazinium cation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretching | ~3100 - 3500 | Medium |

| N-H (Piperazinium) | Stretching | ~2400 - 3200 (broad) | Medium-Strong |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 | Medium-Strong |

| C=O (Amide I) | Stretching | ~1630 - 1680 | Strong |

| N-H (Amide II) | Bending | ~1600 - 1650 | Medium |

| C-N | Stretching | ~1000 - 1350 | Medium |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable ionization method, as it is a soft technique that can generate a protonated molecular ion [M+H]⁺.

The fragmentation of piperazine derivatives in MS often involves the cleavage of the piperazine ring. researchgate.net The propanamide side chain can also undergo characteristic fragmentation, such as the loss of the amide group. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and for identifying any related impurities or degradation products.

X-Ray Crystallography Studies of this compound and Related Compounds

In the solid state, the piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov This conformation minimizes steric strain and torsional strain. In the crystal structure of piperazine-containing macrocycles, the piperazine unit has been observed to adopt this chair conformation. nih.gov For N-substituted piperazines, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable for larger substituents to minimize steric hindrance.

A crystallographic study of this compound would be expected to reveal the piperazine ring in a chair conformation. The propanamide substituent would likely occupy an equatorial position to reduce steric clashes with the axial protons of the piperazine ring. The crystal packing would be influenced by hydrogen bonding interactions involving the amide N-H protons, the carbonyl oxygen, and the protonated nitrogen of the piperazinium ring, as well as the chloride counter-ion.

Conformational Preferences and Dynamics of the Piperazine Ring and Amide Linkage

The conformational flexibility of this compound is primarily due to two factors: the ring inversion of the piperazine moiety and the rotation around the amide C-N bond. nih.gov

The piperazine ring can exist in several conformations, including chair, boat, and twist-boat forms. The chair conformation is the most stable and is the predominant form in solution and the solid state. nih.govias.ac.in The piperazine ring can undergo a ring inversion process, where one chair conformation converts to another. This process has an associated energy barrier that can be studied by dynamic NMR spectroscopy. nih.gov

As mentioned earlier, the amide linkage has a partial double bond character, which restricts rotation around the C-N bond. This results in the existence of two planar rotamers, often referred to as E and Z isomers, although in the context of N-acyl piperazines, they are typically just referred to as different rotamers. The energy barrier for this rotation is also within a range that can be investigated by variable temperature NMR. nih.gov For many N-acylated piperazines, the energy barrier for amide bond rotation is higher than that for the piperazine ring inversion. nih.gov

Protonation State Analysis and its Structural Implications in Various Media

The piperazine moiety in this compound has two nitrogen atoms that can be protonated. The pKa values of these nitrogen atoms are significantly influenced by the chemical environment, including the presence of substituents. rsc.orgrsc.org In the hydrochloride salt form, one of the piperazine nitrogens is protonated. The specific nitrogen that is protonated (the one bearing the propanamide substituent or the unsubstituted one) will depend on their relative basicities. Generally, alkyl substitution on a piperazine nitrogen increases its basicity compared to an acyl substitution, which decreases basicity due to the electron-withdrawing nature of the carbonyl group.

The protonation state of the molecule is pH-dependent. At physiological pH, the proportion of singly and doubly protonated species can vary, which in turn can affect the molecule's solubility, lipophilicity, and biological activity. nih.govresearchgate.net The protonation state also has structural implications. Protonation of a nitrogen atom in the piperazine ring can influence the ring's conformation and the energy barrier for ring inversion. nih.gov Computational modeling and experimental techniques like pH-potentiometric titrations combined with NMR can be used to study the protonation equilibria and their effects on the conformational landscape of the molecule. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), GIAO)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely employed to optimize molecular geometry and predict electronic properties. For piperazine (B1678402) derivatives, DFT methods using functionals such as B3LYP-D and WB97XD with appropriate basis sets (e.g., 6-311++G**) are utilized to determine the most stable conformation of the molecule. These calculations can reveal key geometric parameters like bond lengths and angles.

For instance, in studies of related piperazine compounds, DFT calculations have been used to determine global minimum energy and dipole moments. Such calculations are crucial for understanding the molecule's stability and polarity. Furthermore, quantum chemical methods can be applied to investigate the electronic and steric effects of substituents on the piperazine ring, which can influence properties like pKa and carbamate (B1207046) stability. wur.nl The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental results.

Table 1: Examples of DFT Functionals Used in Piperazine Derivative Studies

| Functional | Key Features |

| B3LYP-D | A hybrid functional that includes a dispersion correction, making it suitable for systems where non-covalent interactions are important. |

| WB97XD | A range-separated hybrid functional that also includes dispersion corrections, often providing good accuracy for a variety of chemical properties. |

| M11L | A dual-range local meta-GGA functional that can be effective for calculating reaction barriers and non-covalent interactions. wur.nl |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with the environment over time. For a molecule like 3-Piperazin-1-ylpropanamide hydrochloride, MD simulations can provide insights into its conformational flexibility in different solvents, such as water. These simulations rely on force fields, such as OPLS-AA, to describe the potential energy of the system. nih.gov When parameters are not available, they can be derived from quantum mechanical (QM) calculations. nih.gov

MD simulations are particularly useful for understanding how piperazine-containing molecules interact with biological macromolecules, such as receptors or enzymes. mdpi.com By simulating the ligand-protein complex, researchers can observe the stability of binding poses obtained from molecular docking and analyze the changes in molecular structure over the simulation period. mdpi.com This can help to elucidate the mechanism of action at a molecular level.

Computational Modeling of Molecular Interactions

Understanding how this compound interacts with biological targets is crucial for its potential applications. Computational modeling, particularly molecular docking, is a primary tool for this purpose. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, helping to identify key intermolecular interactions such as hydrogen bonds, salt bridges, and π-cation interactions. nih.gov

Studies on similar piperazine-based compounds have used docking to elucidate their binding modes with various receptors. nih.gov For example, the protonated piperazine nitrogen can form crucial interactions with acidic residues like glutamate (B1630785) (Glu) and aspartate (Asp) in a binding pocket. nih.gov These computational models provide a plausible explanation for the observed binding affinities and can guide the design of new molecules with improved properties.

Reaction Mechanism Predictions and Transition State Analysis

This type of analysis provides valuable information about the activation energy of a reaction, which is related to the reaction rate. By understanding the reaction mechanism, it is possible to optimize reaction conditions or predict potential side products.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.comnih.gov

For series of arylpiperazine derivatives, 3D-QSAR models have been developed to predict their affinity for specific receptors. nih.govresearchgate.net These models generate contour maps that visualize the regions around the molecule where modifications to the structure are likely to increase or decrease activity. mdpi.com This information is invaluable for the rational design of new compounds with enhanced potency and selectivity. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., UV, CD)

Theoretical methods can be used to predict various spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, such as UV-Vis spectra. researchgate.net By calculating the excitation energies and oscillator strengths, one can generate a theoretical spectrum that can aid in the interpretation of experimental data. The choice of functional and basis set can impact the accuracy of the predicted spectra. researchgate.net

Machine learning approaches, such as those using Long-Short Term Memory (LSTM) neural networks, are also emerging as powerful tools for predicting UV-Vis spectra from molecular structures represented by SMILES strings or molecular fingerprints. google.comnih.gov These models can be trained on large datasets of known spectra to provide rapid and accurate predictions for new molecules. nih.gov

Thermochemical Property Calculations

Quantum chemical calculations can provide accurate estimates of various thermochemical properties. By performing frequency calculations at the optimized geometry, it is possible to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the stability of different conformations and for predicting the thermodynamics of chemical reactions involving the compound. For instance, such calculations can determine whether a reaction is likely to be spontaneous under given conditions.

Derivatives and Analogues of this compound: A Chemical Exploration

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. nih.govlookchem.com Its derivatives are integral to a wide array of therapeutic agents. This article focuses on the chemical nuances of derivatives and analogues of this compound, exploring the design principles, synthetic strategies, and structure-mechanism relationships that govern this class of compounds.

Mechanistic Studies on Molecular Interactions

Analytical Method Development and Characterization

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating 3-Piperazin-1-ylpropanamide hydrochloride from impurities and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Developing a robust HPLC method involves a systematic optimization of several parameters to achieve adequate separation and quantification. medwinpublishers.com

The process typically begins with selecting the appropriate HPLC mode. pharmtech.com Given the polar nature of the target compound, which contains amine and amide functional groups, reversed-phase HPLC is a common choice. pharmtech.com The optimization process focuses on the stationary phase, mobile phase, and detector conditions.

Stationary Phase Selection:

A C18 column is a versatile and common starting point for reversed-phase chromatography, offering good retention for a wide range of molecules. researchgate.net

For highly polar compounds that may exhibit poor retention on traditional C18 phases, columns with polar end-capping or alternative stationary phases like C8 or phenyl columns may be explored.

Mobile Phase Optimization:

The mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pharmtech.com

The pH of the aqueous component is a critical parameter for ionic compounds. Since this compound has basic nitrogen atoms, adjusting the pH with a suitable buffer (e.g., phosphate (B84403) or acetate) can control its ionization state and significantly impact retention time and peak shape. medwinpublishers.com

Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary for samples containing compounds with a wide range of polarities. pharmtech.com

Detection:

The propanamide structure lacks a strong chromophore, which can make UV detection challenging at low concentrations. A low wavelength, such as 210 nm, may be used for detection. utsa.edu

To enhance sensitivity, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed. This process creates a derivative with strong UV absorbance, allowing for trace-level detection. jocpr.comresearchgate.net

| Parameter | Typical Starting Conditions | Optimization Considerations |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Test alternative phases (C8, Phenyl) for improved peak shape or retention. pharmtech.com |

| Mobile Phase | Acetonitrile:Water or Methanol:Water with 0.1% Formic Acid or a buffer | Adjust pH to control ionization; optimize organic solvent ratio for ideal retention time. medwinpublishers.com |

| Flow Rate | 1.0 mL/min | Adjust to optimize resolution and analysis time. turkjps.org |

| Detection | UV-Vis Detector at 210 nm | Consider derivatization for enhanced sensitivity; use of a Diode Array Detector (DAD) can confirm peak purity. utsa.edujocpr.com |

| Injection Volume | 10 µL | Modify based on sample concentration and method sensitivity. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. rsc.org It is highly effective for identifying and quantifying volatile and thermally stable compounds. For a polar and relatively non-volatile compound like this compound, direct GC analysis can be challenging.

The primary limitations are the compound's low volatility due to its amide and piperazine (B1678402) groups and potential for thermal degradation in the hot GC injector. To overcome these issues, chemical derivatization is often necessary to convert the analyte into a more volatile and thermally stable form.

Derivatization:

Silylation is a common derivatization technique where active hydrogens (e.g., on the amide and secondary amine) are replaced with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can also be used to create more volatile derivatives.

Once derivatized, the compound can be analyzed using a standard GC-MS system. The mass spectrometer provides highly specific data, allowing for confident identification based on the fragmentation pattern of the molecule. unodc.org

| Parameter | Typical Conditions for Piperazine Derivatives |

|---|---|

| Column | DB-17 or 5% Phenyl/95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow (e.g., 1-2 mL/min) researchgate.net |

| Injector Temperature | 250°C researchgate.net |

| Oven Program | Initial temp of 100-150°C, ramped to 290°C. unodc.orgresearchgate.net |

| Detector | Mass Spectrometer (MS) in Electron Ionization (EI) mode |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as identifying compounds, checking purity, and monitoring the progress of a reaction. analyticaltoxicology.comnih.gov

For this compound, TLC can be used as a preliminary analytical tool.

Methodology:

Stationary Phase: Silica (B1680970) gel plates are commonly used. nih.gov

Mobile Phase: A solvent system capable of moving the polar compound up the plate is required. Mixtures like chloroform:acetone or systems containing a more polar component like methanol or ammonia (B1221849) are often tested to achieve an optimal retention factor (Rf) value. swgdrug.org

Visualization: Since the compound is not colored, visualization is achieved by physical or chemical means. nih.gov This can include viewing the plate under UV light (if the compound has some UV absorbance or a fluorescent indicator is included in the silica plate) or staining with a chemical reagent. Reagents like acidified iodoplatinate (B1198879) or ninhydrin (B49086) (which reacts with the secondary amine after heating) can be used to produce a colored spot.

TLC is particularly useful for quickly screening multiple samples and can guide the development of more complex methods like HPLC. analyticaltoxicology.com

Spectroscopic Analysis for Compound Identity and Purity

Spectroscopic techniques are indispensable for confirming the chemical identity and assessing the purity of this compound. pharmtech.com

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound. For this compound (base form C7H15N3O, MW 157.22 g/mol ), high-resolution mass spectrometry would confirm the elemental composition. Predicted m/z values for various adducts can be used to confirm the presence of the molecule. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the exact molecular structure. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the number and type of carbons in the ¹³C NMR spectrum, provide a complete picture of the compound's connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H bonds of the secondary amine and primary amide, the C=O stretch of the amide, and C-N bonds.

| Spectroscopic Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and fragmentation | Predicted [M+H]⁺ at m/z 158.12878. uni.lu |

| ¹H NMR | Proton environment and connectivity | Signals corresponding to protons on the piperazine ring, the propyl chain, and the amide NH₂. |

| ¹³C NMR | Carbon skeleton | Signals for the carbonyl carbon of the amide and the distinct carbons of the piperazine and propyl groups. |

| Infrared (IR) Spectroscopy | Functional groups | Characteristic absorptions for N-H (amine and amide), C=O (amide), and C-N bonds. |

Validation of Analytical Methodologies for Research Applications

Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.com According to International Conference on Harmonisation (ICH) guidelines, a quantitative method developed for research and quality control should be validated for several key parameters. nih.gov

| Validation Parameter | Description | Acceptance Criteria Example for an HPLC Assay |

|---|---|---|

| Accuracy | The closeness of test results to the true value. Determined by recovery studies on spiked samples. wjarr.com | Recovery between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogenous sample. nih.gov It includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. medwinpublishers.com | The analyte peak is free from interference from blank and placebo, and is well-resolved from impurity peaks. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. wjarr.com | Signal-to-Noise ratio of 3:1. jocpr.com |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com | Signal-to-Noise ratio of 10:1. jocpr.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com | Typically 80% to 120% of the target concentration for an assay. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). medwinpublishers.com | System suitability parameters remain within limits despite small changes to the method. |

Trace Analysis and Detection Strategies for Related Compounds

Trace analysis involves the detection and quantification of substances at very low concentrations. For this compound, this is important for quantifying the compound in biological matrices or for detecting process-related impurities and degradation products. jocpr.com

Strategies for Enhancing Sensitivity:

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to concentrate the analyte from a dilute sample and remove interfering matrix components.

Sensitive Detectors: While UV detection can be limited, coupling HPLC with a mass spectrometer (LC-MS) provides significantly higher sensitivity and specificity, making it ideal for trace analysis. researchgate.net

Chemical Derivatization: As mentioned previously, reacting the compound with a labeling agent can dramatically improve its detectability. jocpr.com For example, derivatization with a fluorescent tag would allow for highly sensitive fluorescence detection. This is particularly useful for piperazine-containing compounds which may lack a native chromophore or fluorophore. researchgate.net

Developing an analytical method with high resolution is critical to ensure that trace-level related compounds are separated from the main peak of this compound, allowing for their accurate quantification. utsa.edu

Future Directions in 3 Piperazin 1 Ylpropanamide Hydrochloride Research

Emerging Synthetic Technologies and Flow Chemistry Applications

The synthesis of piperazine-containing molecules is increasingly benefiting from emerging technologies that offer greater efficiency, safety, and scalability over traditional batch methods. nih.gov Flow chemistry, in particular, is a promising technology for the preparation of 3-piperazin-1-ylpropanamide hydrochloride and its derivatives. nih.govrsc.org This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govacs.org

Recent advances have also focused on the use of photoredox catalysis under continuous flow conditions for the C-H functionalization of piperazines. mdpi.com This method offers a simplified reaction workup and facilitates reaction scale-up, providing an efficient route to novel derivatives that might be inaccessible through conventional methods. mdpi.com The integration of in-line purification and separation technologies, such as liquid-liquid separators, further enhances the efficiency of continuous synthesis. nih.govrsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for Piperazine (B1678402) Derivative Synthesis

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Control | Less precise, potential for temperature/concentration gradients | Precise control over temperature, pressure, and mixing. acs.org |

| Safety | Handling of large quantities of hazardous materials can be risky | Smaller reaction volumes enhance safety, especially with hazardous intermediates. nih.gov |

| Scalability | Scaling up can be complex and may require re-optimization | Scalability is often more straightforward by running the system for a longer duration. mdpi.com |

| Efficiency | Can involve multiple, separate steps with manual transfers | Allows for the integration of multiple reaction and purification steps. rsc.orgnih.gov |

Advanced Computational Modeling Applications in Drug Discovery and Design

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.govnih.gov For derivatives of this compound, these methods can predict biological activity, guide synthetic efforts, and elucidate mechanisms of action at a molecular level. rsc.org

Structure-Based Drug Design (SBDD) is a powerful approach that relies on the three-dimensional structure of the biological target. nih.gov If the target protein for a series of 3-piperazin-1-ylpropanamide derivatives is known, computational docking studies can predict how these molecules bind to the active site. rsc.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. This information can then be used to design new derivatives with improved potency. rsc.orgnih.gov

Ligand-Based Drug Design (LBDD) methods are employed when the 3D structure of the target is unknown. emanresearch.org One such technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key physicochemical properties that influence activity, QSAR models can predict the potency of unsynthesized compounds, thereby prioritizing synthetic efforts. For piperazine derivatives, QSAR studies have revealed that factors like electrostatic and steric properties can be significantly correlated with their biological effects.

Molecular dynamics simulations can further enhance these studies by providing insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of interactions and potential conformational changes. rsc.orgnih.gov

Table 2: Applications of Computational Modeling in Piperazine Drug Discovery

| Computational Method | Application | Key Outcome |

|---|---|---|

| Ligand-Protein Docking | Predicts the binding orientation of a molecule to a protein target. rsc.org | Identification of key binding interactions and prediction of binding affinity. |

| QSAR Modeling | Relates chemical structure to biological activity. | Prediction of the activity of new compounds and guidance for structural modification. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. rsc.orgnih.gov | Assessment of binding stability and identification of important conformational changes. nih.gov |

Novel Derivatization Strategies for Enhanced Selectivity

The 3-piperazin-1-ylpropanamide scaffold offers multiple sites for chemical modification, allowing for the generation of large libraries of derivatives with diverse pharmacological profiles. Novel derivatization strategies are focused on fine-tuning the structure to achieve enhanced selectivity for specific biological targets, which is crucial for minimizing off-target effects.

One key site for modification is the secondary amine of the piperazine ring. A variety of substituents can be introduced at this position to modulate potency and selectivity. This can be achieved through methods such as N-alkylation, N-arylation, or amide bond formation. mdpi.com For example, Pd-catalyzed Buchwald-Hartwig coupling and Cu-catalyzed Ullmann-Goldberg reactions are common methods for creating N-arylpiperazines. mdpi.com

The propanamide portion of the molecule also presents opportunities for derivatization. The amide bond can be formed by coupling 3-(piperazin-1-yl)propanoic acid with a wide range of primary or secondary amines using standard peptide coupling reagents like DCC or EDC. This allows for systematic variation of the substituent on the amide nitrogen, which can influence the molecule's interaction with its target.

Furthermore, modifications to the propyl linker, for instance, by introducing rigidity through double bonds, can have a significant impact on binding affinity and selectivity. nih.gov The strategic introduction of different functional groups can also alter the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov

Table 3: Derivatization Sites and Potential Modifications

| Modification Site | Synthetic Strategy | Potential Impact |

|---|---|---|

| Piperazine N-4 Position | N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling). mdpi.com | Modulation of receptor binding, selectivity, and pharmacokinetic properties. mdpi.com |

| Amide Group | Coupling with diverse amines using reagents like EDC/DCC. | Alteration of hydrogen bonding capacity and steric interactions. |

| Propyl Linker | Introduction of conformational constraints (e.g., double bonds). nih.gov | Optimization of the spatial orientation of key pharmacophoric groups. nih.gov |

Integration of Chemical Biology Approaches for Systems-Level Understanding

Chemical biology bridges the gap between chemistry and biology by using chemical tools to study and manipulate biological systems. researchgate.netnih.gov Integrating these approaches into the research of this compound and its derivatives can provide a deeper, systems-level understanding of their biological effects.

One powerful chemical biology strategy involves the design of chemical probes. Derivatives of 3-piperazin-1-ylpropanamide can be synthesized with reporter tags, such as fluorescent dyes or biotin, to visualize their subcellular localization and identify their binding partners within cells. nih.gov This can help to confirm the intended target and may also reveal previously unknown off-target interactions.

Another approach is the use of small-molecule inhibitors to probe cellular pathways. nih.gov By systematically evaluating a library of 3-piperazin-1-ylpropanamide derivatives, it may be possible to identify compounds that specifically inhibit a particular enzyme or signaling pathway. nih.gov These compounds can then be used as tools to dissect complex biological processes. For example, a specific inhibitor could be used to study the consequences of blocking a particular kinase in living cells or even in whole organisms. nih.gov

The combination of chemical biology with "omics" technologies (e.g., proteomics, metabolomics) can provide a comprehensive view of how these compounds affect the entire cellular system. researchgate.net This integrated approach, sometimes referred to as systems chemical biology, can help to elucidate the mechanism of action, identify biomarkers for efficacy, and predict potential side effects, ultimately accelerating the translation of promising compounds into new therapies. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Piperazin-1-ylpropanamide hydrochloride in laboratory settings?

- Methodological Answer : Safe handling requires adherence to OSHA and EN166 standards for personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Ensure adequate ventilation (fume hoods) to prevent inhalation of vapors. Store the compound in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Spills should be vacuumed or swept into chemically inert containers for licensed hazardous waste disposal .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : Synthesis typically involves coupling reactions between piperazine derivatives and activated carbonyl intermediates. For example:

- Step 1 : React piperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form 3-chloropropanamide.

- Step 2 : Perform nucleophilic substitution using a piperazine derivative, optimizing reaction time (6–12 hours) and temperature (40–60°C).

- Step 3 : Purify via column chromatography (silica gel, eluent: methanol/ethyl acetate) and precipitate as the hydrochloride salt using HCl/ethanol .

Q. How should waste containing this compound be disposed of?

- Methodological Answer : Follow EPA and SARA Title III guidelines. Collect waste in DOT-approved containers labeled for halogenated organic compounds. Coordinate with licensed disposal agencies for incineration or chemical neutralization. Contaminated packaging must be decontaminated (e.g., ethanol rinsing) before disposal .

Q. What analytical techniques validate the purity and stability of this compound?

- Methodological Answer :

- Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm). Compare retention times against certified reference standards.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via LC-MS. Ensure storage at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can multi-step synthesis yields of this compound be optimized?

- Methodological Answer :

- Coupling Efficiency : Replace carbodiimide-mediated coupling (e.g., DCC) with HATU/DIPEA in DMF, improving yields from ~65% to 85–90% by minimizing urea byproducts .

- Acidification : Use HCl gas in anhydrous ethyl acetate instead of aqueous HCl to enhance crystallinity and reduce impurities .

- Process Monitoring : Employ in-situ FTIR to track amine intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve structural ambiguities in piperazine-based compounds like this compound?

- Methodological Answer :

- Stereochemistry : Use chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to confirm absolute configuration.

- Regiochemistry : Perform NOESY NMR to differentiate N-substitution patterns on the piperazine ring. Computational modeling (DFT) can predict preferential binding conformations .

Q. How do piperazine ring modifications influence receptor binding affinity?

- Methodological Answer :

- SAR Studies : Substitute the piperazine N-atoms with methyl or phenyl groups and assay against target receptors (e.g., serotonin 5-HT1A). Use radioligand binding assays (IC₅₀ determination) to quantify affinity changes.

- Computational Analysis : Perform molecular docking (AutoDock Vina) to map hydrophobic interactions and hydrogen bonding patterns. Compare with crystal structures of ligand-receptor complexes .

Q. What methodologies assess the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the half-life method.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) in positive ion mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.